

Technical Support Center: Investigating the GPR119 Agonist DA-1241

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Compound of Interest

Compound Name: DA-1241

Cat. No.: B15605608

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR119 agonist, **DA-1241**. The focus is to help navigate potential experimental challenges, including the assessment of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **DA-1241**?

A1: **DA-1241** is a novel, small-molecule, selective agonist for the G-protein coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells.[3][4] Upon activation by an agonist like **DA-1241**, the receptor primarily couples to the Gs alpha subunit (G α s), which stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[4][5] This signaling cascade leads to enhanced glucose-dependent insulin secretion from pancreatic β -cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut.[5][6][7]

Q2: What are the reported on-target therapeutic effects of **DA-1241**?

A2: The primary therapeutic effects of **DA-1241** are linked to its on-target GPR119 activation and include:

- **Improved Glycemic Control:** It enhances glucose-dependent insulin secretion and increases GLP-1 levels, which helps lower blood glucose.[6][7][8]
- **Hepatic Benefits:** It has been shown to reduce hepatic steatosis (fatty liver), inflammation, and fibrosis in preclinical models of Metabolic Dysfunction-Associated Steatohepatitis (MASH).[6][9][10][11] This is achieved in part by inhibiting NFκB signaling in liver cells and macrophages.[6][10][12]
- **Lipid Metabolism:** Preclinical and early clinical data suggest **DA-1241** can improve dyslipidemia by lowering blood lipid levels.[2][8]
- **Autophagy Induction:** **DA-1241** has been shown to attenuate hepatic steatosis by inducing autophagy in a TFEB-dependent manner.[9]

Q3: Is **DA-1241** known to have off-target effects?

A3: **DA-1241** is described as a "potent and selectively activated GPR119" agonist.[1] However, like many small-molecule drugs, the potential for off-target activity should always be considered. Some studies with other synthetic GPR119 agonists have noted the possibility of GPR119-independent pathways.[13] While specific off-target interactions for **DA-1241** are not detailed in the available literature, it is crucial for researchers to empirically validate that the observed effects in their experimental systems are mediated through GPR119.

Q4: How can I experimentally distinguish between on-target GPR119 effects and potential off-target effects of **DA-1241**?

A4: To confirm that an observed biological effect is due to GPR119 activation, you should incorporate the following controls:

- **Use a GPR119 Knockdown/Knockout System:** The most definitive method is to test **DA-1241** in cells or animals where the GPR119 gene has been knocked down (e.g., using siRNA or shRNA) or knocked out. If the effect of **DA-1241** is abolished in the absence of the receptor, it is considered on-target.[9]
- **Employ a Structurally Unrelated GPR119 Agonist:** Use another known GPR119 agonist with a different chemical structure. If both compounds produce the same effect, it is more likely to be a GPR119-mediated class effect.

- Utilize a GPR119 Antagonist: Pre-treating your system with a selective GPR119 antagonist should block the effects of **DA-1241** if they are on-target.
- Test in a Null Cell Line: Compare the response in a cell line endogenously expressing GPR119 versus a similar cell line that does not express the receptor.

Q5: My results with **DA-1241** are inconsistent. What could be the cause?

A5: Inconsistent results can arise from several factors. GPR119 signaling can be influenced by cell culture conditions, passage number, and the metabolic state of the cells. For instance, GPR119-mediated insulin secretion is often glucose-dependent, so the glucose concentration in your assay media is a critical parameter.^[3] Refer to the troubleshooting guide below for more specific issues.

Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
No response or weak response to DA-1241 in a GPR119-expressing cell line.	<p>1. Low GPR119 Expression: Receptor expression may be low or has diminished with cell passage. 2. Incorrect Assay Conditions: GPR119 signaling can be context-dependent (e.g., requires specific glucose concentrations).^[3] 3. Compound Degradation: DA-1241 may have degraded due to improper storage or handling. 4. Cell Health: Cells may be unhealthy or were not properly serum-starved before the experiment.</p>	<p>1. Verify GPR119 Expression: Confirm GPR119 mRNA or protein levels via qPCR or Western blot. Consider using a cell line with confirmed high expression. 2. Optimize Assay Conditions: Titrate glucose concentrations in your buffer. Review literature for optimal conditions for your specific cell type (e.g., MIN6c4, GLUTag).^[3]^[13] 3. Check Compound Integrity: Use a fresh aliquot of DA-1241. Confirm its activity in a reliable positive control assay, such as a cAMP accumulation assay. 4. Ensure Proper Cell Culture Technique: Use low-passage cells and ensure they are healthy. Follow a consistent serum-starvation protocol.</p>
Observed effect is not specific to GPR119 (e.g., occurs in GPR119-negative cells).	<p>1. Off-Target Effect: DA-1241 may be interacting with another receptor or protein in your system. 2. Non-Specific Compound Activity: At high concentrations, small molecules can cause artifacts (e.g., membrane disruption, cytotoxicity).</p>	<p>1. Perform Counter-Screening: Test DA-1241 against a panel of other relevant GPCRs to identify potential off-target interactions.^[14]^[15] 2. Conduct Dose-Response Analysis: Ensure you are working within a relevant concentration range based on its known EC₅₀ for GPR119 (e.g., 14.7 nM for cAMP in HIT-T15 cells).^[1] Effects seen only at very high micromolar</p>

concentrations are more likely to be off-target. 3. Use Negative Controls: Test a structurally similar but inactive molecule, if available.

DA-1241 induces an unexpected signaling pathway (e.g., Ca^{2+} flux instead of cAMP).

1. G-Protein Coupling Plasticity: In some systems, GPCRs can couple to multiple G-protein subtypes (e.g., Gq or Gi) besides the canonical Gs. [4] 2. β -Arrestin Signaling: GPR119 may signal through G-protein-independent pathways involving β -arrestin. [16] 3. Indirect Effect: The observed signaling may be downstream of the initial GPR119-cAMP signal (e.g., cAMP can potentiate glucose-stimulated Ca^{2+} increases). [13]

1. Profile G-Protein Coupling: Use specific inhibitors of different signaling pathways (e.g., PKA inhibitors for the Gs pathway) to dissect the mechanism. 2. Measure β -Arrestin Recruitment: Use assays like BRET or Tango to directly measure β -arrestin recruitment to GPR119 upon DA-1241 stimulation. [17] 3. Establish a Timeline: Perform time-course experiments to determine if the unexpected signal occurs after the initial cAMP increase.

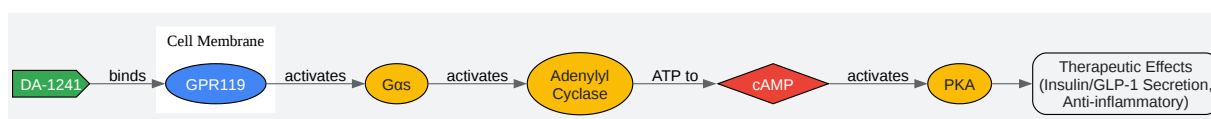
Quantitative Data Summary

The following table summarizes key quantitative parameters for **DA-1241** and another common GPR119 agonist, AR231453, for comparison.

Compound	Assay	Cell Line	Parameter	Value	Reference
DA-1241	cAMP Accumulation	HIT-T15	EC50	14.7 nM	[1]
DA-1241	Insulin Secretion	HIT-T15	EC50	22.3 nM	[1]
AR231453	Insulin Secretion	Min6	EC50	0.5 nM (at 10 mM glucose)	[3]
AR231453	Calcium Influx	GLUTag	EC50	0.11 μ M	[3]

Mandatory Visualizations & Diagrams

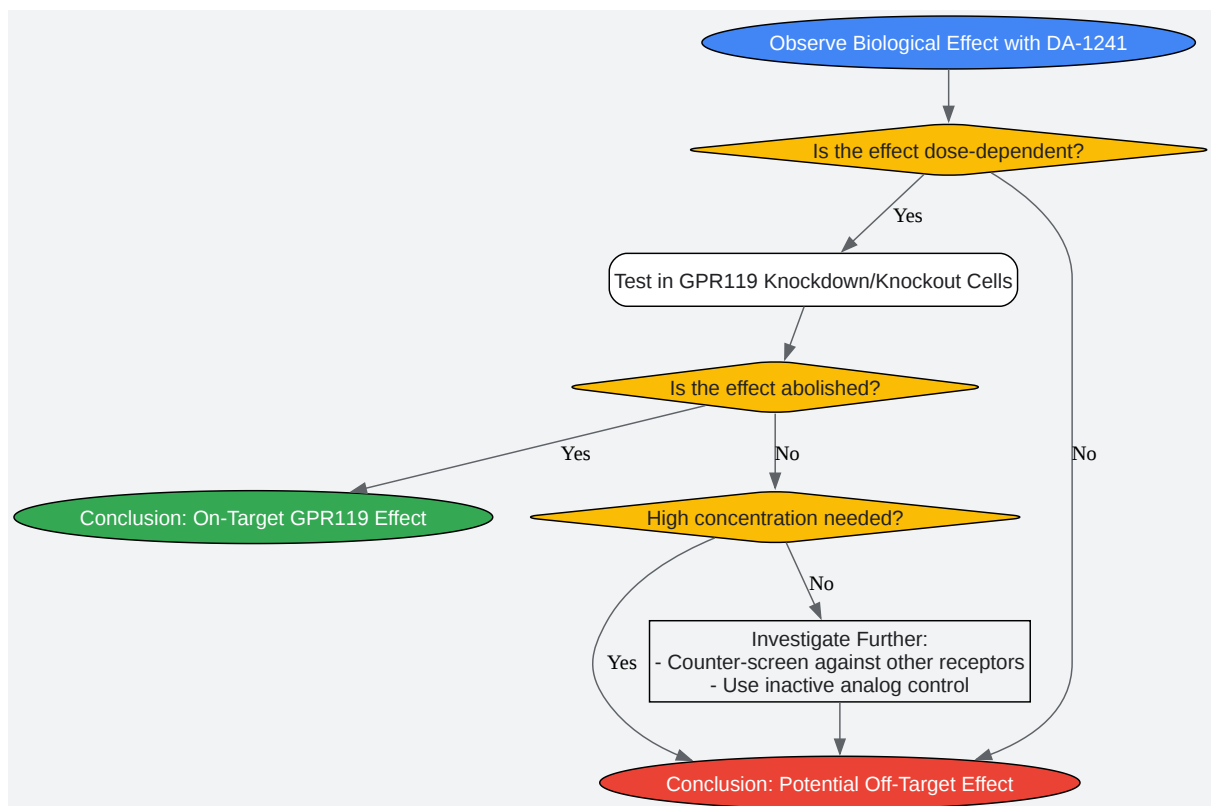
Signaling Pathway of DA-1241 at GPR119



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Caption: Canonical Gs-protein signaling pathway activated by **DA-1241**.

Experimental Workflow for Assessing Off-Target Effects



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